molecular formula C14H9Cl3O2 B1420727 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride CAS No. 1160260-20-7

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride

Cat. No. B1420727
M. Wt: 315.6 g/mol
InChI Key: PMXQGGGALMJOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Cl3O2 and a molecular weight of 315.58 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis of Azaindoles and Benzofurans

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride has been used in the synthesis of various organic compounds. For instance, Zhang et al. (2002) reported its use in the acylation of azaindoles at C-3, which is a crucial step in the preparation of compounds with potential pharmaceutical applications (Zhang et al., 2002). Similarly, Choi et al. (2003) described its application in the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a potent β-amyloid aggregation inhibitor (Choi et al., 2003).

Synthesis of Nucleosides

Katz et al. (1982) utilized this compound in the synthesis of pyridazine analogues of naturally occurring nucleosides, such as cytidine and uridine. This work contributes to the broader field of nucleoside analogues, which are significant in medicinal chemistry (Katz et al., 1982).

Antibacterial and Anti-inflammatory Agents

Singh (2012) described the synthesis of 1,3,4-oxadiazole derivatives using this compound. These derivatives were evaluated for their antibacterial activities, highlighting its role in developing new antibacterial agents (Singh, 2012). Furthermore, Vachala et al. (2011) synthesized fused pyrimidine derivatives with potential anti-inflammatory, antiproliferative, and antimicrobial properties (Vachala et al., 2011).

Impurity Analysis in Pharmaceutical Synthesis

Tang et al. (2010) developed a GC-FID method for determining impurities in 5-chlorovaleroyl chloride, a related compound, emphasizing the importance of purity analysis in pharmaceutical synthesis (Tang et al., 2010).

Synthesis of Various Organic Compounds

Several studies have explored the use of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride in the synthesis of diverse organic compounds, such as heterocycles, benzophenones, and diuretic analogues, highlighting its versatility in organic synthesis (Coppo & Fawzi, 1998), (Karrer et al., 2000), (Deng-ke, 2012).

Safety And Hazards

The safety data sheet for a related compound, 2-Chlorobenzoyl chloride, mentions that thermal decomposition can lead to the release of irritating gases and vapors. The product causes burns of eyes, skin, and mucous membranes. Contact with water liberates toxic gas .

properties

IUPAC Name

5-chloro-2-[(4-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXQGGGALMJOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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